![molecular formula C37H62F3N13O12 B8085426 C3a (70-77) (TFA)](/img/structure/B8085426.png)
C3a (70-77) (TFA)
Overview
Description
C3a (70-77) (TFA) is an octapeptide corresponding to the COOH terminus of C3a, a component of the complement system. This compound exhibits the specificity and 1 to 2% of the biologic activities of C3a . It is known for its role in the immune response, particularly in inducing histamine release, promoting contraction of guinea pig ileal tissue, and enhancing vascular permeability in human skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
C3a (70-77) (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA .
Industrial Production Methods
Industrial production of C3a (70-77) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
C3a (70-77) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Agents: TFA
Oxidizing Agents: Hydrogen peroxide
Reducing Agents: Dithiothreitol (DTT)
Major Products Formed
The major products formed from these reactions include the desired peptide sequence and any by-products resulting from incomplete reactions or side reactions .
Scientific Research Applications
Immunological Applications
C3a (70-77) has been shown to modulate immune responses by interacting with the C3a receptor (C3aR), a G-protein coupled receptor involved in inflammatory processes.
1.1 Modulation of T Lymphocyte Function
Research indicates that C3a (70-77) can inhibit the generation of leukocyte inhibitory factor (LIF) activity in human mononuclear leukocytes and T lymphocytes. Specifically, concentrations of C3a (70-77) significantly reduced LIF production when stimulated with mitogens such as phytohemagglutinin (PHA) or concanavalin A (Con A). For instance, a concentration of resulted in approximately 50% inhibition of LIF generation .
1.2 Inhibition of T Cell Migration
C3a (70-77) also demonstrated the ability to inhibit the migration of T lymphocytes stimulated by Con A, suggesting its potential use in controlling T cell-mediated immune responses . This property could be particularly useful in conditions where excessive T cell activity contributes to pathology, such as autoimmune diseases.
Pharmacological Applications
The pharmacological potential of C3a (70-77) is being explored for therapeutic interventions targeting various diseases.
2.1 Potential Drug Target for Obesity and Metabolic Disorders
Recent studies have identified the involvement of C3aR in metabolic processes, particularly in adipose tissue. The binding affinity of TLQP-21, which targets C3aR, has implications for obesity treatment. Chronic peripheral infusions of TLQP-21 have been associated with decreased adipocyte size and improved metabolic parameters in rodent models . This suggests that C3a (70-77), through its receptor interactions, could be leveraged for developing treatments aimed at metabolic disorders.
Case Study 1: Inhibition of LIF Production
A study demonstrated that C3a (70-77) inhibited LIF production by up to 50% at , showcasing its potential as an immunomodulatory agent . This finding is critical for understanding how to manipulate immune responses in clinical settings.
Case Study 2: Metabolic Effects
In rodent models, TLQP-21's interaction with C3aR led to significant reductions in adipocyte diameter and improvements in hypertension and diabetes markers . This reinforces the idea that targeting the complement system could yield novel therapeutic strategies for obesity-related conditions.
Mechanism of Action
C3a (70-77) (TFA) exerts its effects by binding to the C3a receptor (C3aR), a class A G protein-coupled receptor. This interaction leads to the activation of downstream signaling pathways, resulting in various immune responses such as histamine release and increased vascular permeability . The compound selectively desensitizes ileal smooth muscle to C3a but not to human C5a, indicating a specific interaction with cellular C3a binding sites .
Comparison with Similar Compounds
Similar Compounds
C3a (70-77): The non-TFA form of the compound, exhibiting similar biological activities.
C5a: Another anaphylatoxin with distinct receptor interactions and biological effects.
Uniqueness
C3a (70-77) (TFA) is unique in its ability to selectively desensitize specific tissues to C3a while maintaining a lower overall biological activity compared to the full-length C3a . This selective activity makes it a valuable tool in research focused on the complement system and immune modulation .
Biological Activity
C3a (70-77) (TFA) is a synthetic octapeptide derived from the C-terminal region of the complement component C3a, an important mediator in the immune response. This compound retains a fraction of the biological activity of its parent molecule, exhibiting significant immunomodulatory effects. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of C3a (70-77) (TFA)
- Chemical Structure : C3a (70-77) is represented by the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg. It is known to exhibit 1-2% of the biological activities of natural C3a.
- Molecular Characteristics :
- CAS Number : 63555-63-5
- Molecular Weight : 823.94 g/mol
- Molecular Formula : C35H61N13O10
- Density : 1.44 g/cm³
C3a (70-77) functions as an anaphylatoxin, engaging with specific receptors on immune cells to modulate their activity. Key actions include:
- Inhibition of Leukocyte Inhibitory Factor (LIF) : Studies indicate that C3a (70-77) inhibits LIF generation in a concentration-dependent manner, significantly affecting T lymphocyte function and migration .
- Histamine Release and Mast Cell Degranulation : The peptide can induce histamine release from rat mast cells and enhance vascular permeability in human skin, indicating its role in inflammatory responses .
Biological Activity Data
The following table summarizes key biological activities and effects observed with C3a (70-77):
Case Studies and Research Findings
-
Immunological Effects :
A study demonstrated that C3a (70-77) inhibited T lymphocyte migration stimulated by various mitogens, showcasing its potential as an immunomodulator . The peptide's interaction with leukocytes was confirmed through column chromatography, which selectively depleted helper/inducer lymphocytes, indicating a targeted mechanism of action. -
Inflammatory Response Modulation :
Research indicated that C3a (70-77) could enhance vascular permeability and induce smooth muscle contraction similarly to natural C3a but at lower potency. This suggests that while it retains functional characteristics, its efficacy is reduced compared to the full-length protein . -
Therapeutic Potential :
Given its immunomodulatory properties, there is ongoing research into utilizing C3a (70-77) as a therapeutic agent for conditions involving dysregulated immune responses, such as autoimmune diseases and allergies. Its ability to inhibit LIF generation positions it as a candidate for further exploration in clinical settings.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N13O10.C2HF3O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;3-2(4,5)1(6)7/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);(H,6,7)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQOOSMIYRICB-WCQUZJSSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62F3N13O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
938.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.